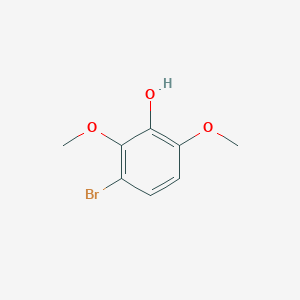

3-Bromo-2,6-dimethoxyphenol

Description

Contextual Significance of Brominated Phenolic Compounds in Chemical Sciences

Brominated phenolic compounds (BPCs) are a significant class of molecules with diverse relevance in the chemical sciences. They are recognized as important intermediates and building blocks in organic synthesis. The presence of a bromine atom makes them ideal substrates for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are fundamental methods for constructing complex carbon-carbon bonds. rsc.org

Beyond the synthesis laboratory, BPCs are prevalent in nature, particularly in marine environments. Red algae, for example, are known to produce a wide array of bromophenols as secondary metabolites. mdpi.com These naturally occurring compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and antidiabetic properties. mdpi.commdpi.com The bromine substitution is crucial, as it often enhances the lipophilicity and reactivity of the molecule, which can lead to improved biological efficacy compared to their non-brominated counterparts. mdpi.com The study of BPCs also extends to environmental science, as they are considered persistent and potentially toxic compounds found in aquatic environments, necessitating research into their origins and transformations. nih.gov The structural diversity within this class, arising from the position and degree of bromination, results in a wide spectrum of chemical properties and biological effects, making them a rich area for scientific exploration. mdpi.comnih.gov

Current Research Landscape and Knowledge Gaps Pertaining to 3-Bromo-2,6-dimethoxyphenol

The current research landscape for this compound is relatively sparse compared to the broader field of brominated phenols. The compound is known, and its synthesis has been described in the scientific literature, for instance, through the electrophilic bromination of 2,6-dimethoxyphenol (B48157). rsc.org It is available from suppliers of research chemicals, indicating its use, most likely as a starting material or intermediate in synthetic chemistry. biosynth.combldpharm.com

However, a significant knowledge gap exists regarding the specific characteristics and potential applications of this particular isomer. While general properties of bromophenols are understood, detailed investigations into the following areas for this compound are lacking in publicly accessible research:

Detailed Reactivity Profile: There is a lack of comprehensive studies on its reactivity in various named reactions compared to its isomers, such as 4-bromo-2,6-dimethoxyphenol.

Biological Activity: Specific screening for its biological effects (e.g., as an enzyme inhibitor, antimicrobial, or antioxidant agent) has not been widely reported.

Material Science Applications: Its potential as a monomer or precursor for functional polymers or materials remains unexplored.

Comparative Studies: Direct, systematic comparisons of its physicochemical and biological properties against other brominated dimethoxyphenol isomers are not readily available.

This scarcity of dedicated research suggests that this compound is an under-investigated molecule with untapped potential.

Hypotheses and Research Objectives for Comprehensive Investigation of this compound

Based on the identified knowledge gaps, several hypotheses can be formulated to guide a comprehensive investigation of this compound:

Hypothesis 1: The ortho- and meta-positioning of the bromo and methoxy (B1213986) substituents relative to the hydroxyl group in this compound will confer a unique steric and electronic profile, leading to distinct reactivity and selectivity in metal-catalyzed cross-coupling reactions compared to its isomers.

Hypothesis 2: The specific substitution pattern of this compound may result in novel biological activities or a differentiated potency profile against specific enzymes or microbial targets when compared to other bromophenols.

Hypothesis 3: The compound can serve as a versatile precursor for the synthesis of more complex, biologically active molecules or functional materials that are otherwise difficult to access.

To test these hypotheses, the following research objectives are proposed:

Optimize Synthesis and Characterization: To develop and optimize a scalable, high-yield synthetic route to this compound and fully characterize its spectroscopic and physicochemical properties.

Systematic Reactivity Studies: To systematically evaluate the performance of this compound as a substrate in a range of C-C and C-N bond-forming cross-coupling reactions.

Biological Screening: To conduct a broad-based screening of the compound for various biological activities, including antioxidant, antimicrobial, and enzyme inhibition assays.

Computational Modeling: To perform theoretical studies, such as Density Functional Theory (DFT) calculations, to model its electronic structure, predict its reactivity, and rationalize experimental findings. rsc.orgresearchgate.net

Derivative Synthesis: To explore its utility as a chemical building block by synthesizing a library of derivatives through reactions targeting the phenolic hydroxyl and bromo functionalities.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18111-34-7 parchem.com |

| Molecular Formula | C₈H₉BrO₃ bldpharm.com |

| Molecular Weight | 233.06 g/mol bldpharm.com |

| Appearance | Light yellow solid rsc.org |

Table 2: Comparative ¹H and ¹³C NMR Spectral Data NMR data provides insight into the chemical structure of molecules. The table below compares the spectral data for this compound and its isomer, 4-bromo-2,6-dimethoxyphenol, highlighting the differences in their atomic environments.

| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | Reference |

|---|---|---|---|

| This compound | 7.01 (d, J= 8.8 Hz, 1H), 6.56 (d, J = 8.9 Hz, 1H), 5.64 (s, 1H), 3.92 (s, 3H), 3.88 (s, 3H) | 147.4, 144.5, 139.9, 122.5, 108.5, 107.9, 60.8, 56.5 | rsc.org |

| 4-bromo-2,6-dimethoxyphenol | 6.72 (s, 2H), 5.45 (s, 1H), 3.87 (s, 6H) | 147.74, 134.18, 111.73, 108.65, 56.63 | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKACCLBKXQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2,6 Dimethoxyphenol

Regioselective Bromination Strategies for 2,6-Dimethoxyphenol (B48157) Precursors

The introduction of a bromine atom at a specific position on an aromatic ring is a critical challenge in organic synthesis. For the synthesis of 3-bromo-2,6-dimethoxyphenol, achieving regioselectivity at the C3 position of the 2,6-dimethoxyphenol precursor is paramount.

N-Bromosuccinimide (NBS) Mediated Bromination Approaches

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic compounds, including phenols. wikipedia.org The reactivity and selectivity of NBS can be influenced by various factors such as the solvent, temperature, and the presence of catalysts. wikipedia.orgnih.gov For electron-rich aromatic compounds like phenols, NBS can provide a convenient source of the bromine radical for substitution reactions. wikipedia.org

Studies on the bromination of phenols with NBS have shown that the reaction mechanism can involve the formation of 2-bromocyclohexadienone-type intermediates, which then enolize to form the corresponding bromophenols. cdnsciencepub.com The presence of acid can accelerate both the formation and decomposition of these intermediates. cdnsciencepub.com In the context of substituted phenols, the nature of the substituents on the aromatic ring significantly affects the conversion and selectivity of the bromination reaction. researchgate.net For instance, the bromination of phenols with NBS in acetic acid has been studied, demonstrating the influence of the substrate's nature on the reaction kinetics. niscpr.res.in

To enhance regioselectivity, particularly for ortho-bromination, p-toluenesulfonic acid (pTsOH) can be used as a catalyst in conjunction with NBS. nih.gov This approach has been successful in the mono-ortho-bromination of various phenolic compounds with high yields. nih.gov The use of polar protic solvents like methanol can also accelerate the reaction rate by protonating the N-halosuccinimide, thereby generating a more reactive electrophile. nih.gov

| Reagent/Catalyst | Solvent | Key Feature |

| NBS | Acetic Acid | Substrate-dependent kinetics |

| NBS/pTsOH | Methanol | High selectivity for mono-ortho-bromination nih.gov |

| NBS | DMF | High para-selectivity wikipedia.org |

Electrophilic Bromination Utilizing Hypervalent Iodine Reagents (e.g., PIDA-AlBr3 System)

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and efficient conditions for various transformations, including the bromination of aromatic compounds. rsc.orgresearchgate.net A notable example is the PIDA–AlBr3 system, which has been developed for the practical and efficient electrophilic bromination of phenols and phenol-ethers. rsc.orgresearchgate.net This system generates a highly reactive brominating species, PhIOAcBr, in situ. rsc.orgresearchgate.net

This method is applicable to a broad range of arenes, including those with benzimidazole and carbazole cores, as well as pharmaceuticals like naproxen and paracetamol. rsc.orgresearchgate.net The PIDA–AlBr3 system demonstrates good reactivity even with sterically hindered substrates. rsc.orgresearchgate.net Theoretical calculations suggest that the active brominating species is an intermediate, Br–I(Ph)–OAc–AlBr3, which is energetically favored over other potential halogenating agents. researchgate.net The stability of the pre-formed reagent at low temperatures for an extended period and its successful application in gram-scale reactions highlight its practical utility. rsc.orgresearchgate.net

| Reagent System | Active Species | Substrate Scope |

| PIDA/AlBr3 | PhIOAcBr | Phenols, phenol-ethers, complex arenes rsc.orgresearchgate.net |

| PIFA/AlCl3 | - | Naphthols (for chlorination) researchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic protocol. This involves a systematic investigation of various parameters to maximize the yield and purity of the desired product. A typical workflow for reaction optimization includes the design of experiments, high-throughput screening, data analysis, and prediction of optimal conditions using machine learning algorithms. beilstein-journals.org

Key variables that are often optimized include:

Reagent stoichiometry: The molar ratio of the brominating agent to the substrate.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Controlling the reaction temperature is crucial for managing reaction kinetics and minimizing side reactions.

Reaction time: Monitoring the reaction progress to determine the optimal duration.

Catalyst loading: In catalyzed reactions, the amount of catalyst can influence efficiency and cost-effectiveness.

For the synthesis of this compound, careful control of these parameters is necessary to achieve high yields and regioselectivity. For instance, in NBS-mediated brominations, the solvent choice can dictate the selectivity between ortho and para positions. wikipedia.orgnih.gov Similarly, in reactions utilizing hypervalent iodine reagents, the nature and amount of the activator can be tuned to optimize the reaction outcome. beilstein-journals.org

Exploration of Alternative Synthetic Routes to this compound

While direct bromination of 2,6-dimethoxyphenol is a common approach, alternative synthetic strategies can offer advantages in terms of regioselectivity, yield, or milder reaction conditions. One potential alternative involves the synthesis of a precursor that already contains the desired substitution pattern, followed by a functional group transformation to introduce the bromine atom.

For example, a synthetic route could start from pyrogallic acid, which can be selectively methylated to produce 2,6-dimethoxyphenol. google.com Subsequent bromination would then yield the target compound. Another approach could involve the synthesis of 3-bromo-2,6-dimethoxybenzoic acid, which can then be decarboxylated to afford this compound. A patented process describes the synthesis of 3-bromo-2,6-dimethoxybenzoic acid via the bromination of 2,6-dimethoxybenzoic acid using bromine in a dioxane/trichloromethane solvent system. google.com

Furthermore, sequential bromination and dearomatization reactions of 2-methoxyphenols using NBS have been reported to provide access to brominated ortho-quinone monoacetals, which could potentially serve as intermediates in alternative synthetic pathways. thieme-connect.com

| Starting Material | Key Transformation | Product |

| 2,6-Dimethoxyphenol | Direct Bromination | This compound |

| Pyrogallic Acid | Methylation, then Bromination | This compound google.com |

| 2,6-Dimethoxybenzoic Acid | Bromination, then Decarboxylation | This compound google.com |

Chemical Reactivity and Transformational Pathways of 3 Bromo 2,6 Dimethoxyphenol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of 3-Bromo-2,6-dimethoxyphenol can be displaced by various nucleophiles, a common pathway for the functionalization of aryl halides.

The carbon-bromine bond in this compound is susceptible to nucleophilic attack by amines and thiols, typically under conditions that facilitate such substitutions on aryl halides. While direct experimental data for this compound is limited in readily available literature, the principles of nucleophilic aromatic substitution suggest that reactions with strong nucleophiles like amines and thiols are feasible, often requiring a catalyst.

Modern catalytic systems, such as those used in the Buchwald-Hartwig amination and Ullmann condensation, are instrumental in facilitating these transformations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Similarly, the Ullmann condensation utilizes a copper catalyst to promote the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with aryl halides. wikipedia.org These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl halide to the metal center, followed by coordination of the nucleophile, and subsequent reductive elimination to yield the product and regenerate the catalyst.

A general representation of these reactions is as follows:

Buchwald-Hartwig Amination: Ar-Br + R₂NH Ar-NR₂ + HBr

Ullmann Condensation: Ar-Br + Nu-H Ar-Nu + HBr (where Nu-H can be an amine, thiol, or alcohol)

The reactivity in these substitutions is influenced by the electronic nature of the aryl halide. The presence of electron-donating methoxy (B1213986) groups on the ring of this compound might decrease its reactivity compared to aryl halides with electron-withdrawing groups. However, the appropriate choice of catalyst, ligand, and reaction conditions can overcome this.

| Reaction Type | Nucleophile | Catalyst System (General) | Product Type |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium catalyst with a phosphine (B1218219) ligand | Aryl amine |

| Ullmann Condensation | Amine, Thiol | Copper catalyst | Aryl amine, Aryl thioether |

Oxidation Reactions of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group in this compound is a primary site for oxidation, which can lead to the formation of quinone derivatives.

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry. youtube.com For this compound, oxidation would likely lead to the formation of a bromo-dimethoxy-p-benzoquinone. The regioselectivity of the oxidation is guided by the substitution pattern of the starting phenol (B47542). In the case of 2,6-disubstituted phenols, oxidation typically yields the corresponding p-benzoquinone.

Various oxidizing agents can be employed for this transformation, including chromium-based reagents (like Jones reagent), Fremy's salt (potassium nitrosodisulfonate), and hypervalent iodine reagents. youtube.com The reaction mechanism often involves the formation of a phenoxy radical, which is then further oxidized. The presence of electron-donating methoxy groups can facilitate the initial oxidation step.

A study on the oxidation of various substituted catechols and other phenols has shown that the reaction can proceed to yield quinones, among other products. uky.edu Furthermore, the electrochemical oxidation of polycyclic aromatic phenols has been demonstrated as a green alternative for synthesizing quinones. nih.gov While a specific protocol for this compound is not detailed in the provided search results, the general principles of phenol oxidation strongly suggest its feasibility.

| Oxidizing Agent (Example) | Expected Product |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Bromo-2,6-dimethoxy-1,4-benzoquinone |

| Fremy's Salt | 3-Bromo-2,6-dimethoxy-1,4-benzoquinone |

Reduction Reactions of the Bromine Atom in this compound

The carbon-bromine bond in this compound can be cleaved through reduction, leading to the corresponding debrominated phenol.

Catalytic hydrogenation is a widely used method for the reductive dehalogenation of aryl halides. researchgate.net The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. nih.govillinois.edu This method is generally efficient and chemoselective, allowing for the removal of the halogen without affecting other functional groups, such as the hydroxyl and methoxy groups in this compound.

The process involves the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis of the resulting palladium-carbon bond. A base is often added to neutralize the hydrobromic acid that is formed as a byproduct.

The general reaction is as follows: Ar-Br + H₂ Ar-H + HBr

Studies have shown that bromo substituents on aromatic rings can be effectively removed by catalytic hydrogenation under neutral conditions. researchgate.net The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. Therefore, the bromine atom in this compound is expected to be readily cleaved under standard catalytic hydrogenation conditions.

| Catalyst | Hydrogen Source | Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 2,6-Dimethoxyphenol (B48157) |

Cross-Coupling Reactions Utilizing this compound as a Building Block

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, significantly expand the synthetic utility of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comtcichemicals.com The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and high functional group tolerance. This compound can be coupled with various aryl or vinyl boronic acids to form biaryl or aryl-vinyl compounds, respectively.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgwikipedia.orgorganic-chemistry.org this compound can react with a variety of alkenes, leading to the formation of stilbene-like structures or other vinylated aromatic compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org this compound can be coupled with terminal alkynes to synthesize substituted alkynyl phenols.

The general schemes for these reactions are:

Suzuki-Miyaura: Ar-Br + R-B(OH)₂ Ar-R

Heck: Ar-Br + R-CH=CH₂ Ar-CH=CH-R

Sonogashira: Ar-Br + H-C≡C-R Ar-C≡C-R

The presence of the two methoxy groups on the aromatic ring of this compound can influence the electronic properties of the molecule and, consequently, its reactivity in these cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (General) | Product Type |

| Suzuki-Miyaura | Aryl or Vinyl Boronic Acid | Palladium catalyst, Base | Biaryl or Aryl-vinyl compound |

| Heck | Alkene | Palladium catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) salt, Base | Aryl Alkyne |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. orgchemres.orglibretexts.org this compound, with its aryl bromide moiety, is a suitable electrophilic partner for these reactions, allowing for the synthesis of functionalized biaryl compounds. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) species. This is followed by a transmetalation step with a boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

To generate the table, select the "Generate" button.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|

In a specific application, this compound has been utilized in the synthesis of biaryl phosphodiesterase inhibitors. The compound was coupled with (3-cyclopentyloxy-4-methoxyphenyl)boronic acid. The reaction was conducted at an elevated temperature of 80-90 °C, employing typical Suzuki-Miyaura conditions to forge the critical biaryl linkage. divyarasayan.org While the specific catalyst and base were not detailed in this particular procedure, standard conditions for such transformations often involve a palladium catalyst like Pd(dppf)Cl2 or Pd(OAc)2 with a base such as sodium carbonate or potassium carbonate in a solvent mixture like aqueous dioxane or dimethoxyethane. researchgate.netnih.gov

Stille Coupling Reactions

Similar to the Suzuki-Miyaura reaction, the Stille coupling is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds. This reaction pairs an organohalide with an organotin compound (organostannane). wikipedia.org The aryl bromide in this compound makes it a viable substrate for Stille couplings, offering an alternative route to biaryl structures and other coupled products. The general reactivity of halides in Stille reactions follows the order I > Br > Cl.

The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed couplings, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the organostannane, and subsequent reductive elimination to give the final product. wikipedia.org

Detailed research findings on the specific application of this compound in Stille coupling reactions are not extensively documented in readily available literature. However, the principles of the reaction are well-established. For a hypothetical Stille coupling, this compound would be reacted with an organostannane, such as a vinyl-, aryl-, or alkynylstannane, in the presence of a palladium(0) catalyst.

To generate the table, select the "Generate" button.

| Reactant 1 | Reactant 2 (Organostannane) | Catalyst | Ligand | Solvent | Temperature | Yield | Reference |

|---|

For instance, in the synthesis of ubiquinones, a related brominated aromatic compound, 2-bromo-3,4,5,6-tetramethoxytoluene, was successfully coupled with isoprenylstannanes using a Pd(PPh3)4 catalyst in DMF at high temperatures (150 °C), achieving a high yield of 88%. koreascience.kr This demonstrates the feasibility of using structurally similar brominated phenols in Stille couplings.

Intramolecular Cyclization Reactions and Radical Chemistry Involving this compound Derivatives

While direct examples involving this compound are scarce, its structure lends itself to the synthesis of derivatives that can undergo intramolecular cyclization. For example, the phenolic hydroxyl group can be alkylated with a suitable chain containing a reactive moiety, setting the stage for a subsequent ring-forming reaction. Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, are powerful methods for constructing carbo- and heterocyclic rings. divyarasayan.org These reactions typically favor a 5-exo-trig pathway when there is competition with a 6-endo closure. divyarasayan.org

Derivatives of this compound could also potentially be involved in radical chemistry. The carbon-bromine bond can be cleaved homolytically to generate an aryl radical. This radical species could then participate in various transformations, including intramolecular cyclization onto a tethered alkene or alkyne. Such radical cyclizations are often initiated by radical initiators (e.g., AIBN) or through photoredox catalysis. nih.govresearchgate.net For instance, a derivative where the phenolic oxygen is connected to an unsaturated side chain could cyclize via a radical mechanism to form oxygen-containing heterocycles. However, specific research documenting these pathways for derivatives of this compound is not prominently reported.

Synthesis and Investigation of 3 Bromo 2,6 Dimethoxyphenol Derivatives and Analogs

Design Principles for Structurally Modified 3-Bromo-2,6-dimethoxyphenol Derivatives

The design of structurally modified this compound derivatives is often guided by the principles of medicinal chemistry, where the goal is to enhance biological activity and selectivity. The core structure of this compound possesses several key features that can be strategically modified. The bromine atom, for instance, serves as a useful handle for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's polarity and hydrogen-bonding capabilities. Furthermore, the methoxy (B1213986) groups can be demethylated to yield hydroxyl groups, which can then be further functionalized.

Structure-activity relationship (SAR) studies play a crucial role in guiding the design of new analogs. chemrxiv.org By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features that are essential for a desired effect. For example, the introduction of specific functional groups, such as fluoro, methoxy, or amino groups, at particular positions on the aromatic ring can significantly impact a compound's anticancer or antimetastatic properties. nih.gov The spatial arrangement of these functional groups is also critical, as it can influence how the molecule interacts with its biological target. nih.gov

Synthesis of Novel Substituted Phenolic Compounds from this compound

This compound is a valuable starting material for the synthesis of a variety of substituted phenolic compounds. The reactivity of the aromatic ring and the phenolic hydroxyl group allows for a range of chemical transformations. One common approach involves the demethylation of the methoxy groups to generate brominated polyphenolic compounds. For instance, treatment of diaryl methanes derived from brominated dimethoxybenzene precursors with boron tribromide (BBr₃) can effectively remove the methyl groups to yield novel bromophenols. mdpi.com

Another synthetic strategy involves the alkylation of the phenolic hydroxyl group. For example, 2,9-O,O'-dimethoxymethylboldine, a derivative of 3-bromoboldine, can be prepared through methoxymethylation, offering a protected precursor for further substitutions. researchgate.net The synthesis of 3-bromo-2,6-dimethoxy-4-methylphenol can be achieved by the bromination of 2,6-dimethoxy-4-methylphenol (B1584894) using bromine in a mixture of 1,2-dichloroethane (B1671644) and glacial acetic acid. google.com This method provides a high yield and purity of the desired product. google.com

The following table summarizes the synthesis of a novel bromophenol derivative:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| (2-bromo-4,5-dimethoxyphenyl)methanol and benzene (B151609) derivatives | AlCl₃, CH₂Cl₂ | Diaryl methanes | 75-92 | mdpi.com |

| Diaryl methanes | BBr₃, CH₂Cl₂ | Bromophenols | 73-82 | mdpi.com |

Exploration of Biaryl and Heterocyclic Derivatives Incorporating the this compound Scaffold

The bromine atom on the this compound scaffold is a key functional group for the synthesis of biaryl and heterocyclic derivatives through cross-coupling reactions. wikipedia.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com

The Suzuki coupling reaction is a widely used method for the synthesis of biaryl compounds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. For example, the Suzuki coupling of a boronic ester can lead to the formation of a biaryl aldehyde, which can then be further modified to produce a variety of derivatives. google.com Other palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, have also been employed to synthesize biaryl and heterocyclic compounds from bromo-substituted precursors. researchgate.net

The synthesis of heterocyclic derivatives can be achieved through various strategies. For instance, chalcones, which can be derived from phenolic intermediates, can serve as precursors for the synthesis of a wide range of five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyridines. jchemrev.com The following table provides examples of cross-coupling reactions used to synthesize biaryl derivatives:

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Suzuki Coupling | Boronic ester and aryl halide | Palladium catalyst | Biaryl aldehyde | google.com |

| Negishi Coupling | Organozinc reagent and bromo-substituted complex | Palladium catalyst | Methyl-substituted complex | researchgate.net |

| Sonogashira Coupling | Terminal alkyne and aryl halide | Palladium/Copper catalyst | Alkynyl-substituted arene | mdpi.com |

Synthesis of Phenol-Dienone Products from this compound Precursors

The oxidation of phenolic compounds can lead to the formation of phenol-dienone products, which are valuable intermediates in organic synthesis. Vanadium-catalyzed intramolecular coupling of tethered phenols has been shown to be an effective method for the synthesis of these compounds. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

In the context of this compound, laccase-catalyzed oxidation can lead to the formation of a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol. researchgate.net This enzymatic approach offers a green and selective method for the synthesis of dimeric structures. researchgate.net The reaction proceeds through the formation of a para-quinone radical, which then undergoes recombination to form the dimer. researchgate.net

Synthetic Strategies for Chalconoid Analogs Derived from Phenol (B47542) Intermediates Related to this compound

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of naturally occurring compounds with a wide range of biological activities. chemrevlett.com The synthesis of chalconoid analogs from phenolic intermediates, such as those derived from this compound, is a significant area of research. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. jchemrev.commdpi.com

A variety of catalysts can be used for the Claisen-Schmidt condensation, including sodium hydroxide, potassium hydroxide, and barium hydroxide. jchemrev.comchemrevlett.com The reaction conditions can be optimized to achieve high yields of the desired chalcone (B49325). Other synthetic methods for chalcones include the Wittig reaction, Suzuki reaction, and Friedel-Crafts acylation. mdpi.com

The following table outlines the key steps in a general synthesis of chalcones:

| Step | Reaction Type | Reactants | Conditions | Product | Reference |

| 1 | Claisen-Schmidt Condensation | Aromatic aldehyde and acetophenone | Base catalyst (e.g., NaOH, KOH) | Chalcone | jchemrev.comchemrevlett.com |

| 2 | Wittig Reaction | Ylide and benzaldehyde | Water, heat | Chalcone | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2,6 Dimethoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Analysis

The ¹H NMR spectrum of 3-Bromo-2,6-dimethoxyphenol provides definitive information about the electronic environment and connectivity of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, and the methoxy (B1213986) groups.

A study reported the following characteristic peaks in the ¹H NMR spectrum recorded at 500 MHz libretexts.org:

A singlet at 5.64 ppm is attributed to the hydroxyl (-OH) proton. Its appearance as a sharp singlet indicates a lack of significant hydrogen bonding or exchange under the experimental conditions.

Two doublets observed in the aromatic region at 7.01 ppm and 6.56 ppm correspond to the two coupled protons on the benzene (B151609) ring. The coupling constant of J = 8.8 Hz and J = 8.9 Hz respectively, is characteristic of ortho-coupling, confirming their adjacent positions.

Two sharp singlets at 3.92 ppm and 3.88 ppm are assigned to the protons of the two methoxy (-OCH₃) groups. The slight difference in their chemical shifts suggests they reside in marginally different electronic environments. libretexts.org

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.01 | Doublet (d) | 8.8 | 1H | Aromatic H |

| 6.56 | Doublet (d) | 8.9 | 1H | Aromatic H |

| 5.64 | Singlet (s) | - | 1H | -OH |

| 3.92 | Singlet (s) | - | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 500 MHz libretexts.org

¹³C NMR Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule. The proton-decoupled ¹³C NMR spectrum of this compound, recorded at 126 MHz in CDCl₃, shows eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

The reported chemical shifts are as follows libretexts.org:

Signals for the oxygen-substituted aromatic carbons are found at 147.4 ppm , 144.5 ppm , and 139.9 ppm .

The carbon atom bonded to the bromine atom is identified by the signal at 107.9 ppm .

The remaining aromatic carbons appear at 122.5 ppm and 108.5 ppm .

The carbons of the two methoxy groups are observed at 60.8 ppm and 56.5 ppm . libretexts.org

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.4 | Aromatic C-O |

| 144.5 | Aromatic C-O |

| 139.9 | Aromatic C-O |

| 122.5 | Aromatic C-H |

| 108.5 | Aromatic C-H |

| 107.9 | Aromatic C-Br |

| 60.8 | -OCH₃ |

Solvent: CDCl₃, Frequency: 126 MHz libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. missouri.edu While a specific full spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its functional groups.

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration. The broadening is due to intermolecular hydrogen bonding. okstate.eduucla.edu

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹ ). The C-H stretching from the methyl groups of the ether functional groups would be observed just below 3000 cm⁻¹ (approximately 2850-2960 cm⁻¹ ). vscht.cz

C=C Stretch (Aromatic): The presence of the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring. vscht.cz

C-O Stretch (Ether and Phenol): Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ethers are expected between 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ , respectively. The C-O stretching of the phenolic group will also contribute to absorption in this region, typically around 1200 cm⁻¹ .

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500-600 cm⁻¹ . missouri.edu

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenol (B47542) |

| 3050-3100 (sharp) | C-H Stretch | Aromatic |

| 2850-2960 (medium) | C-H Stretch | Methoxy (-CH₃) |

| 1450-1600 (variable) | C=C Stretch | Aromatic Ring |

| 1200-1275 (strong) | C-O Stretch | Aryl Ether & Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. Phenols and their derivatives are known to exhibit characteristic absorption bands originating from π→π* transitions within the benzene ring. researchgate.net

For this compound, the aromatic ring acts as a chromophore. Phenols typically display two primary absorption bands in the UV region. researchgate.net The substituents on the ring—the hydroxyl, two methoxy groups, and the bromine atom—act as auxochromes, which can modify the absorption characteristics of the chromophore. Both hydroxyl and methoxy groups are activating, electron-donating groups that typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. Halogens like bromine can also induce a red shift. nih.gov Therefore, the UV-Vis spectrum of this compound is expected to show characteristic phenolic absorption bands shifted to longer wavelengths compared to unsubstituted phenol.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₉BrO₃), the molecular weight is 233.06 g/mol . The mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.orgsemanticscholar.org

Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several common pathways for this class of compounds:

Loss of a Methyl Radical (-CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (15 amu) from one of the ether groups, leading to a fragment ion at m/z [M-15]⁺.

Loss of Carbon Monoxide (-CO): Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide (28 amu) from the ring structure after initial fragmentation. youtube.com

Loss of Bromine (-Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 amu), leading to a significant peak at m/z [M-79/81]⁺. libretexts.orgyoutube.com

The analysis of these characteristic fragments and the isotopic pattern of the molecular ion would serve to unequivocally confirm the molecular formula and structural features of this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. It also elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement.

A review of the published scientific literature indicates that no single-crystal X-ray diffraction data is currently available for this compound. Were such data available, it would provide invaluable insights into the planarity of the aromatic ring, the orientation of the methoxy and hydroxyl substituents relative to the ring, and the nature of any hydrogen bonding involving the phenolic -OH group, which would likely form chains or dimers within the crystal structure. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol |

| Phenol |

Based on a comprehensive search of available scientific literature, there are currently no specific computational or theoretical studies published that focus solely on the compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses for the requested sections and subsections, including:

Computational Chemistry and Theoretical Investigations of 3 Bromo 2,6 Dimethoxyphenol

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

While computational studies involving these methods have been conducted on structurally similar molecules—such as other isomers of dimethoxyphenol and different bromo-methoxy-aromatic compounds—the specific data for 3-Bromo-2,6-dimethoxyphenol is not present in the accessible literature. Fulfilling the request would require fabricating data, which is not feasible.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing profound insights into the molecular structure and bonding of compounds like this compound. These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP or B3PW91, paired with appropriate basis sets (e.g., 6-311G* or 6-311++G(d,p)). The primary output of these calculations is a set of normal modes of vibration, each with a corresponding frequency and intensity.

A crucial step in correlating theoretical data with experimental results is the interpretation of these vibrational modes. This is often accomplished through Potential Energy Distribution (PED) analysis. researchgate.net PED analysis breaks down each complex vibrational mode into contributions from simpler internal coordinates, such as bond stretching, angle bending, and torsional motions. This allows for an unambiguous assignment of the calculated frequencies to specific functional groups and motions within the molecule.

For instance, in studies of related aromatic compounds, researchers have successfully used PED analysis to assign specific bands in the infrared (IR) and Raman spectra. researchgate.net For this compound, one would expect to identify characteristic vibrational modes associated with:

O-H stretching of the phenolic group.

Aromatic C-H stretching.

Asymmetric and symmetric stretching of the C-O-C linkages in the methoxy (B1213986) groups.

Stretching of the C-Br bond.

Various in-plane and out-of-plane bending modes of the benzene (B151609) ring.

The calculated wavenumbers often show a systematic deviation from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the agreement, the calculated frequencies are commonly scaled using a scaling factor or a scaling equation, which has been shown to yield theoretical wavenumbers that are typically within a 10 cm⁻¹ interval of the experimental values. researchgate.net This high level of agreement allows for a confident and detailed assignment of the experimental vibrational spectra.

Thermodynamic Properties Calculation

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of molecules, which are essential for understanding their stability and reactivity. Key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), entropy (S), and heat capacity (Cp) can be calculated theoretically. These calculations are often performed alongside frequency calculations, as the vibrational data is used to determine the thermal contributions to these properties based on statistical mechanics.

For the parent compound, 2,6-dimethoxyphenol (B48157), experimental and theoretical thermochemical studies have been conducted. The standard molar enthalpy of formation in the gaseous phase (ΔfH°gas) has been determined through static bomb combustion calorimetry and Calvet microcalorimetry. researchgate.net Density functional theory calculations have also been employed to estimate these values, and a good agreement between calculated and experimental data for known isomers gives confidence in the theoretical predictions for other related compounds. researchgate.net

Below is a table of experimentally determined standard molar enthalpies of formation for several dimethoxyphenol isomers, which serves as a benchmark for computational predictions.

| Compound | Standard Molar Enthalpy of Formation (gas phase, 298.15 K) |

| 2,3-dimethoxyphenol | -(386.0 ± 2.2) kJ mol⁻¹ researchgate.net |

| 2,6-dimethoxyphenol | -(381.7 ± 1.9) kJ mol⁻¹ researchgate.net |

| 3,5-dimethoxyphenol | -(399.4 ± 3.0) kJ mol⁻¹ researchgate.net |

This interactive table is based on data for dimethoxyphenol isomers.

Studies on Non-Linear Optical (NLO) Properties

The search for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has driven considerable research into organic molecules. jhuapl.edunih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules and guiding the synthesis of promising candidates. Key NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

Theoretical investigations into brominated dimethoxybenzaldehydes, which are structurally related to this compound, have demonstrated the profound impact of molecular structure on NLO properties. nih.gov In these studies, DFT calculations at levels like CAM-B3LYP/aug-cc-pVTZ are used to compute the electronic properties and NLO susceptibilities. nih.gov

The position of the bromine atom on the aromatic ring significantly influences the molecule's geometry, electronic configuration, and consequently, its NLO response. nih.gov The introduction of a bromine atom and the arrangement of methoxy groups can alter the intramolecular charge transfer characteristics, which are crucial for a large hyperpolarizability. For example, calculations on brominated dimethoxybenzaldehyde isomers show that changes in substituent positions lead to substantial variations in the calculated dipole moment and third-order NLO susceptibility (χ(3)). nih.gov

To accurately model these properties, it is often necessary to account for the effects of the crystalline environment. A Supermolecule (SM) approach can be used to model the electrostatic interactions with adjacent molecules, which can significantly enhance the predicted dipole moment compared to calculations on an isolated molecule in the gas phase. nih.gov Such studies highlight that compounds like this compound, with their donor (hydroxyl, methoxy) and acceptor-like (bromo) substituents, are promising candidates for NLO materials.

| Compound (Isomer) | Calculated Dipole Moment (μ) - Gas Phase | Calculated Dipole Moment (μ) - Crystalline Environment |

| 4,5-dibromo-2,3-dimethoxybenzaldehyde (IB1) | 4.31 D nih.gov | 5.62 D nih.gov |

| 2,3-dibromo-5,6-dimethoxybenzaldehyde (IB2) | 4.04 D nih.gov | 4.34 D nih.gov |

| 4,6-dibromo-2,3-dimethoxybenzaldehyde (IB3) | 6.07 D nih.gov | 8.02 D nih.gov |

This interactive table presents data for brominated dimethoxybenzaldehyde isomers to illustrate the impact of the crystalline environment on the dipole moment.

Solvent Effects on Electronic and Reactivity Behaviors

The surrounding solvent medium can significantly influence the electronic structure, spectroscopic properties, and chemical reactivity of a solute molecule. Computational studies are essential for understanding these solvent effects at a molecular level. For a polar molecule like this compound, interactions with solvent molecules can alter its ground and excited state properties.

Theoretical investigations on similar compounds, such as 4-bromo-2,6-dimethyl phenol (B47542), have explored the effect of solvent polarity on electronic transitions observed in UV-Vis spectra. materialsciencejournal.org Such studies typically employ Time-Dependent DFT (TD-DFT) combined with implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate the solvent environment. These calculations can predict shifts in absorption maxima (solvatochromism) as the solvent is changed from non-polar to polar.

Furthermore, solvent can have a dramatic effect on reaction kinetics and pathways. A study on the intramolecular cyclization of a functionalized aryllithium derived from a bromo-dimethoxy-bromoethyl)benzene isomer revealed a profound solvent effect. researchgate.net The aryllithium intermediate was stable for over an hour in a diethyl ether/hexane mixture but underwent instantaneous cyclization in a THF/hexane mixture. researchgate.net This demonstrates that the choice of solvent can dictate the outcome of a reaction by altering the stability and aggregation state of reactive intermediates. These findings suggest that the reactivity of this compound in various chemical transformations would also be highly dependent on the solvent system employed.

Theoretical Insights into Reaction Mechanisms and Pathways for this compound Synthesis and Transformations

Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and determine activation energies, thereby providing a detailed picture of the reaction pathway.

The synthesis of brominated phenols and their derivatives often involves electrophilic aromatic substitution, such as the bromination of a dimethoxyphenol precursor. For example, the synthesis of related bromo-dimethoxybenzaldehydes has been achieved by reacting the precursor with reagents like N-bromosuccinimide (NBS). scielo.br Theoretical modeling of such a reaction for this compound would involve calculating the energies of the starting materials, the sigma complex (Wheland intermediate), and the final products. The calculations could also explore the regioselectivity of the bromination, explaining why the bromine atom is directed to the 3-position based on the electronic and steric effects of the existing hydroxyl and methoxy groups.

Patents describing the synthesis of related compounds, such as 3-bromo-2,6-dimethoxy-4-methylphenol, outline a process involving the reaction of the parent phenol with bromine in the presence of acetic acid. google.com Computational studies could model this reaction to optimize conditions and understand the role of the acid catalyst. By calculating the energy barriers for different potential pathways, these theoretical insights can guide the development of more efficient and selective synthetic routes for this compound and its derivatives.

Biochemical and Biological Research Pertaining to 3 Bromo 2,6 Dimethoxyphenol and Its Analogs in Vitro Studies

Investigation of Antimicrobial Activities

The antimicrobial potential of phenolic compounds, including brominated phenols and their analogs, is a significant area of research. The chemical structure of these compounds, particularly the presence and position of hydroxyl, methoxy (B1213986), and halogen groups, plays a crucial role in their antimicrobial efficacy. mdpi.com These compounds can exert their effects through various mechanisms, such as disrupting cell membranes, interfering with essential proteins and nucleic acids, and chelating metal ions necessary for bacterial enzyme function. mdpi.com

Porphyromonas gingivalis is a gram-negative oral anaerobe recognized as a major pathogen in chronic periodontitis. nih.govnih.gov The virulence of this bacterium is significantly attributed to cysteine proteases known as gingipains. nih.govnih.gov Consequently, compounds that can inhibit gingipains or the growth of P. gingivalis are of therapeutic interest.

In vitro studies have shown that certain prenylated flavonoids can inhibit the growth and biofilm formation of P. gingivalis. nih.gov For instance, compounds isolated from Epimedium species demonstrated complete inhibition of P. gingivalis growth at a concentration of 12.5 µM. nih.gov These flavonoids were also found to hinder biofilm formation, a crucial aspect of bacterial colonization and persistence. nih.govresearchmap.jp

While not direct analogs of 3-Bromo-2,6-dimethoxyphenol, other synthetic brominated compounds have also been evaluated for their antimicrobial properties. For example, bromochalcone derivatives have been screened for their in vitro activity against a panel of gram-positive and gram-negative bacteria. ceon.rs A 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) was found to be active against Escherichia coli and Salmonella typhimurium. ceon.rs Similarly, Schiff base derivatives of syringaldehyde, which contains a dimethoxyphenol structure, have been tested against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

The general antimicrobial activity of phenolic compounds is often linked to their molecular structure, including the number and position of functional groups like hydroxyl, methoxy, and halogen substituents on the phenyl rings. mdpi.comceon.rs

Enzyme Inhibition Studies

Analogs and derivatives of bromophenols have been investigated for their ability to inhibit various enzymes, highlighting their potential as modulators of biological pathways.

Tyrosinase is a key metalloenzyme containing copper that plays a crucial role in melanin (B1238610) biosynthesis. mdpi.comresearchgate.net Overactivity of this enzyme can lead to hyperpigmentation disorders. nih.gov Consequently, the search for effective tyrosinase inhibitors is an active area of research.

Several derivatives inspired by natural compounds have been synthesized and evaluated for their anti-tyrosinase activity. For instance, a novel synthetic compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), demonstrated a strong dose-dependent inhibitory effect on mushroom tyrosinase. nih.gov In silico molecular docking studies suggest that MHY1498 acts as a competitive inhibitor, binding with high affinity to the active site of the enzyme. nih.gov Curcumin-inspired derivatives have also been studied, although the presence of a bromine atom did not always enhance the inhibitory effect. mdpi.com

The table below summarizes the tyrosinase inhibitory activity of selected compounds.

| Compound/Derivative | IC₅₀ (µM) | Inhibition Mechanism | Source |

| MHY1498 | 4.1 ± 0.6 | Competitive | nih.gov |

| Kojic Acid (control) | 22.0 ± 4.7 | Competitive | nih.gov |

| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | Not specified | nih.gov |

| 7,8,4'-trihydroxyisoflavone | 11.21 ± 0.8 | Not specified | nih.gov |

| 10'(Z)-heptadecenylhydroquinone | 37 | Not specified | nih.gov |

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes. nih.gov A series of bromophenol derivatives, based on a compound isolated from the red algae Rhodomela confervoides, were synthesized and evaluated as PTP1B inhibitors. nih.gov The studies indicated that highly brominated compounds exhibited potent inhibitory activity against PTP1B. nih.gov For example, a synthesized analog of a naturally occurring bromophenol showed an IC₅₀ value of 0.68 μmol/L, which was about four times more potent than the lead compound. nih.gov These bromophenol derivatives from red algae, which contain one or two 2,3-dibromo-4,5-dihydroxybenzyl units, have demonstrated significant PTP1B inhibition. nih.gov

The inhibitory activities of some bromophenols against PTP1B are presented below.

| Compound | IC₅₀ (µM) | Source |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | 2.4 | nih.gov |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | 1.7 | nih.gov |

| 2,3,6-tribromo-4,5-dihydroxybenzaldehyde | 1.5 | nih.gov |

| 3-bromo-4,5-dihydroxy-2-(2,3-dibromo-4,5-dihydroxy-benzyl)-benzyl alcohol | 0.84 | nih.gov |

| Synthesized analog 4g | 0.68 | nih.gov |

Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.gov Bromophenols isolated from the red alga Symphyocladia latiuscula have exhibited significant aldose reductase inhibitory activity. nih.govmdpi.com These natural products, including newly identified tribrominated phenols, suggest the potential of marine algae as a source for AR inhibitors. nih.gov The biological properties of bromophenols from red algae, including their AR inhibitory effects, are a subject of ongoing research for potential applications in managing metabolic diseases. mdpi.com

Examples of bromophenols from Symphyocladia latiuscula with AR inhibitory activity include:

2,2',3,6,6'-pentabromo-3',4,4',5-tetrahydroxydibenzyl ether nih.gov

bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane nih.gov

2,2',3,5',6-pentabromo-3',4,4',5-tetrahydroxydiphenylmethane nih.gov

2,3,6-tribromo-4,5-dihydroxymethylbenzene nih.gov

2,3,6-tribromo-4,5-dihydroxybenzaldehyde nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cyclic nucleotide signaling and are targets for various therapeutic areas, including inflammatory diseases. frontiersin.org Biarylcarboxylic acids and their amide derivatives have been investigated as inhibitors of phosphodiesterase type IV (PDE4). researchsolutions.com For instance, 4-[3-(5-phenylpentoxy)-4-methoxyphenyl]-2-methylbenzoic acid was identified as a potent PDE-IV inhibitor with an IC₅₀ of 0.41 µM. researchsolutions.com

Additionally, the chiral resolution of the PDE4 inhibitor rolipram (B1679513) led to the synthesis of a 1-(4-bromobenzyl) derivative. The absolute configuration of this derivative was established as R through X-ray structural analysis, providing insights into the topological model of PDE inhibition. nih.gov

Antioxidant and Antiradical Activities of Derivatives

The antioxidant and antiradical properties of phenolic compounds are of significant interest in biochemical research due to their potential to mitigate oxidative stress, a factor implicated in numerous pathological conditions. Derivatives of this compound, which belong to the broader class of bromophenols, have been investigated for their capacity to scavenge free radicals and reduce oxidizing agents. The structural characteristics of these molecules, including the presence of hydroxyl (-OH) groups, methoxy (-OCH3) groups, and bromine (-Br) atoms on the aromatic ring, play a crucial role in modulating their antioxidant efficacy.

In vitro assays are commonly employed to evaluate the antioxidant potential of these compounds. The most frequently used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical or a metal ion, respectively. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals.

Studies on various bromophenol derivatives have demonstrated their significant free radical scavenging capabilities. For instance, benzylic acid-derived bromophenols have been shown to be effective scavengers of DPPH and ABTS radicals. The antioxidant activity is influenced by the number and position of hydroxyl and methoxy groups, as well as the presence and position of bromine atoms on the phenyl ring. The methoxy groups can enhance the electron-donating ability of the hydroxyl group, thereby increasing the radical scavenging activity.

Below is an interactive data table summarizing the reported antioxidant activities of some bromophenol derivatives, providing insights into their structure-activity relationships.

| Compound | Assay | IC50 (µg/mL) | Reference |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | ABTS | 9.90 | |

| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | ABTS | 10.66 | |

| Derivative 25 | ABTS | 9.36 | |

| Derivative 26 | ABTS | 9.49 | |

| Derivative 27 | ABTS | 10.28 | |

| Derivative 28 | ABTS | 10.19 | |

| 3-Bromo-flavone | DPPH | 71.42 |

Note: The table is populated with data from available literature and will be updated as more research on this compound and its specific derivatives becomes available.

Mechanistic Insights into Biological Interactions (e.g., Enzyme-Ligand Binding Affinity)

Beyond their antioxidant properties, this compound and its analogs are subjects of investigation for their potential to interact with and modulate the activity of various enzymes. Understanding the mechanistic basis of these interactions, particularly the enzyme-ligand binding affinity, is crucial for elucidating their biological effects and potential therapeutic applications.

Molecular docking is a computational technique frequently used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (enzyme). These in silico studies provide valuable insights into the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the stability of the enzyme-ligand complex.

Phenolic compounds, including bromophenols, have been shown to inhibit a variety of enzymes. For example, studies have investigated the inhibition of carbonic anhydrases (CAs) by a range of substituted phenols. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications. The inhibition constants (Ki) are determined to quantify the potency of the inhibitors. Research has shown that even small modifications to the phenol (B47542) scaffold can lead to significant changes in the inhibitory activity against different CA isoforms.

Another class of enzymes that are targets for phenolic compounds is cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The inhibitory potential of a compound is typically expressed as its IC50 value.

The table below presents data on the enzyme inhibitory activity of some brominated and phenolic compounds, illustrating the potential of this class of molecules to interact with specific biological targets.

| Compound | Enzyme | Inhibition Data (Ki or IC50) | Reference |

| Phenol | Carbonic Anhydrase I | Ki: 10.2 µM | |

| Phenol | Carbonic Anhydrase II | Ki: 9.8 µM | |

| 3-Amino-4-chlorophenol | NgCAα | Ki: 1.7 µM | |

| 4-Hydroxy-benzyl-alcohol | VchCAα | Ki: 1.2 µM | |

| 4,4'-bis(quinolin-8-yldiazenyl)-1,1'-biphenyl | Acetylcholinesterase (AChE) | IC50: 5.77 µM | |

| Bromo methyl hydroquinone | Cyclooxygenase-1 (COX-1) | - | |

| Bromo methyl hydroquinone | Cyclooxygenase-2 (COX-2) | - |

Note: This table provides examples of enzyme inhibition by related phenolic and brominated compounds. Further research is needed to specifically determine the enzyme-ligand binding affinities of this compound and its direct analogs against a wider range of enzymes.

Conclusions and Future Research Trajectories

Summary of Key Research Findings for 3-Bromo-2,6-dimethoxyphenol

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. Its primary characterization comes from chemical supplier databases, which confirm its existence and commercial availability for research purposes. The compound is identified by its CAS Number 18111-34-7. bldpharm.comfluorochem.co.uk

Based on patent literature for structurally analogous compounds, such as 3-bromo-2,6-dimethoxy-4-methylphenol and 3-bromo-2,6-dimethoxybenzoic acid, the principal role of this compound is likely as a specialized organic synthesis intermediate. google.comgoogle.com These related compounds serve as crucial building blocks in the synthesis of more complex molecules, including precursors for coenzyme Q-10. google.com This suggests that this compound is valued for the specific arrangement of its functional groups—a hydroxyl, two methoxy (B1213986) groups, and a bromine atom—which allows for regioselective chemical modifications.

Unresolved Challenges and Emerging Research Avenues

The synthesis and application of this compound are accompanied by several unresolved challenges, which in turn open up new avenues for research.

A primary challenge lies in its synthesis. The synthesis of polysubstituted phenols, particularly through electrophilic aromatic substitution like bromination, is often complicated by a lack of regioselectivity. For the closely related 2,6-dimethoxy-4-methylphenol (B1584894), researchers have noted that the high activation of the phenyl ring by the methoxy and hydroxyl groups can easily lead to the formation of di-brominated byproducts. google.com Developing a selective and high-yield synthesis for this compound that avoids over-bromination remains a significant hurdle.

Furthermore, there is a lack of specific experimental data on its fundamental physicochemical properties. Key parameters such as its acid dissociation constant (pKa), redox potential, and spectroscopic characteristics have not been thoroughly investigated. The interplay between the electron-donating methoxy groups, the electron-withdrawing bromine atom, and the acidic phenol (B47542) group creates a unique electronic environment that warrants detailed study. nih.gov

Emerging research should focus on:

Selective Synthesis: Developing robust synthetic protocols that precisely control the bromination of 2,6-dimethoxyphenol (B48157) to yield the desired 3-bromo isomer.

Property Characterization: Undertaking a comprehensive experimental evaluation of its pKa, antioxidant potential, and other chemical properties to build a foundational dataset.

Biological Screening: Investigating its bioactivity, as many marine bromophenols exhibit significant enzyme inhibition, antimicrobial, and anticancer properties. tandfonline.comnih.govmdpi.com

Enzymatic Modification: Exploring its potential as a substrate for enzymes like laccase, which can polymerize the parent compound 2,6-dimethoxyphenol into antioxidant dimers. researchgate.netresearchgate.net The brominated version could yield novel bioactive polymers.

Potential for Advanced Material Science and Catalysis Applications

The molecular architecture of this compound suggests significant potential in material science and catalysis. The presence of a bromine atom makes it an excellent candidate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in the synthesis of advanced materials.

Potential applications include:

Polymer Synthesis: It can serve as a monomer for creating novel brominated polyphenolic resins. Such materials could exhibit enhanced properties, including:

Flame Retardancy: The bromine content could impart flame-retardant characteristics to the polymer backbone.

High-Performance Plastics: Incorporation into polymers like poly(p-phenylene oxide) (PPO) could modify their thermal and mechanical properties.

Functional Materials: The phenolic hydroxyl group offers a site for further functionalization, allowing the molecule to be tethered to surfaces or incorporated into more complex architectures like dendrimers or metal-organic frameworks (MOFs).

Catalysis: As a ligand precursor, the compound could be modified to create novel ligands for transition metal catalysis. The specific steric and electronic profile could influence the selectivity and activity of catalytic processes.

Directions for Further Theoretical and Experimental Integration

A significant opportunity exists in combining theoretical calculations with experimental work to fully unlock the potential of this compound. While computational studies have been performed on the entire series of bromophenols, a focused analysis on this specific isomer is lacking. nih.govcdu.edu.au

Future research should integrate the following:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to predict key properties before undertaking extensive lab work. This includes predicting its molecular geometry, vibrational frequencies (IR/Raman spectra), electronic absorption spectra (UV-Vis), and NMR chemical shifts. scielo.brresearchgate.net Such theoretical data provides a roadmap for experimental characterization.

pKa and Bond Dissociation Enthalpy (BDE) Prediction: Theoretical methods have proven highly accurate in calculating the pKa of substituted phenols and the O-H bond dissociation enthalpy, which is critical for understanding its antioxidant potential. researchgate.net These calculations would clarify how the 3-bromo substituent modulates the acidity and radical scavenging ability compared to its parent compound, 2,6-dimethoxyphenol.

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of its synthesis and subsequent reactions. For instance, it can help understand the regioselectivity of bromination and predict the outcomes of cross-coupling reactions, guiding the development of more efficient synthetic and material fabrication processes.

Experimental Validation: The theoretical predictions must be validated through rigorous experimental work. This includes synthesis, purification, and characterization using modern spectroscopic (NMR, FT-IR, UV-Vis) and crystallographic (X-ray diffraction) techniques to confirm the computationally derived structures and properties. scielo.br

By synergistically combining theoretical predictions with targeted experiments, the scientific community can overcome the current knowledge gaps and fully exploit the potential of this compound as a valuable chemical building block.

Q & A

Q. Key Considerations :

- Regioselectivity is influenced by electron-donating methoxy groups, directing bromine to the para position relative to the hydroxyl group.

- Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid over-bromination.

Table 1 : Synthetic Yields for Analogous Brominated Phenols

| Precursor | Brominating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dimethoxyphenol | Br₂ | FeBr₃ | 65–75 | |

| 2,6-Difluorophenylmethanol | NBS | None | 82 |

Basic: How to purify this compound effectively?

Methodological Answer:

Purification challenges arise due to polar functional groups (methoxy, hydroxyl) and potential byproducts. Recommended methods:

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) to separate brominated isomers .

- HPLC : Reverse-phase C18 column with methanol/water (70:30) for analytical purity (>98%) .

Critical Step : Pre-purify the crude product via acid-base extraction to remove unreacted bromine or catalyst residues .

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

Discrepancies in NMR or mass spectra often stem from tautomerism or solvent effects. Use a multi-technique approach:

¹H/¹³C NMR : Confirm substitution pattern (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.0 ppm) .

GC-MS : Detect molecular ion peak at m/z 233 (M⁺) and fragments (e.g., loss of Br: m/z 154) .

X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen bonding .

Case Study : In a study of 4-allyl-2,6-dimethoxyphenol, GC-MS and 2D NMR resolved conflicting data caused by allyl group rotation .

Advanced: What are the challenges in studying its biological activity?

Methodological Answer:

The bromine atom introduces hydrophobicity and potential toxicity, complicating in vivo assays. Strategies include:

- Solubility Enhancement : Use DMSO/PEG-400 mixtures for cell-based studies.

- Metabolic Stability Assays : Liver microsome tests to assess CYP450-mediated degradation .

- Neuroactivity Models : EEG analysis in seizure models (e.g., PTZ-induced) to evaluate anticonvulsant potential, as seen with 4-allyl-2,6-dimethoxyphenol .

Table 2 : Biological Activity of Related Compounds

Advanced: How to analyze its stability under catalytic or oxidative conditions?

Methodological Answer:

Stability studies are critical for applications in catalysis or drug formulation:

Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for thermal stability).

HPLC Monitoring : Track degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) .

Catalytic Cleavage : Test reactivity in lignin model studies using metal catalysts (e.g., Fe³⁺/H₂O₂) to evaluate C-O bond cleavage .

Key Finding : 2,6-Dimethoxyphenol derivatives show resistance to oxidation under neutral conditions but degrade rapidly in acidic media .

Advanced: What computational methods predict regioselectivity in further functionalization?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic attack sites:

Electrostatic Potential Maps : Identify electron-rich regions (e.g., para to hydroxyl group).

Activation Energy Barriers : Compare pathways for sulfonation or nitration.

MD Simulations : Predict solvent effects on reaction kinetics .

Example : DFT studies on 4-methylguaiacol analogues showed methoxy groups dominate regioselectivity over bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products